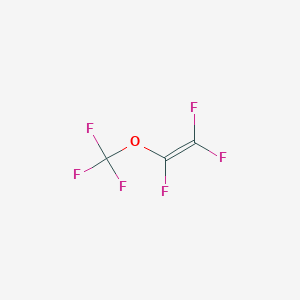

Trifluoromethyl trifluorovinyl ether

概述

描述

Trifluoromethyl trifluorovinyl ether is a fluorinated organic compound with the molecular formula C3F6O. It is a colorless gas that is heavier than air and can be easily liquefied. This compound is known for its high chemical and thermal stability, making it valuable in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Trifluoromethyl trifluorovinyl ether can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl hypofluorite with trifluoroethylene . Another method includes the pyrolysis of perfluoro-(NN-dimethylvinylamine) or this compound itself, yielding perfluoro-2-azapent-2-ene and pentafluoropropionyl fluoride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using stable reagents like trifluoromethyl triflate. This reagent is prepared on a large scale and is stable in both pure form and as a stock solution .

化学反应分析

Oxidation Reactions

TTFVE oxidizes readily in air to form unstable peroxides, posing explosion risks under ambient conditions. This reaction proceeds via radical chain mechanisms, where oxygen interacts with the vinyl ether moiety.

Key Observations :

- Primary Product : Unstable peroxides (R-O-O-R') .

- Conditions : Room temperature, atmospheric oxygen .

- Hazard : Spontaneous decomposition of peroxides may lead to explosions .

Substitution Reactions

TTFVE participates in nucleophilic substitutions, particularly at the trifluorovinyl group.

Reaction with Alkoxides

Sodium or potassium alkoxides react with TTFVE to form 2-alkoxy-2,3,3,3-tetrafluoropropionates. Subsequent thermolysis yields functionalized trifluorovinyl ethers (TFVEs):

Trifluoromethoxylation of Heterocycles

TTFVE reacts with heteroaromatic N-oxides to form trifluoromethyl ethers via electrophilic activation:

- Catalyst : 2,6-Dichloropyridine .

- Solvent : Dimethoxyethane (DME) .

- Scope : Applicable to quinoline, phenanthridine, and benzoxazine derivatives .

Polymerization Reactions

TTFVE serves as a monomer for synthesizing fluoropolymers with enhanced thermal and chemical resistance.

Homopolymerization

Limited homopolymerization occurs due to competing side reactions like β-scission:

- Mechanism : β-Scission leads to carboxylic acid end groups (FTIR: 1770 cm⁻¹) .

- Byproduct : Pentafluoropropionyl fluoride .

Copolymerization

TTFVE copolymerizes with tetrafluoroethylene (TFE) or vinylidene fluoride (VDF) to form elastomers:

| Comonomer | Product Properties | Application |

|---|---|---|

| TFE | High thermal stability (>300°C) | Aerospace seals, gaskets |

| VDF | Elastomeric behavior | Chemical-resistant tubing |

- Conditions : Emulsion polymerization with persulfate initiators at 20–30°C .

- Challenges : Hydrogen abstraction from pendant groups reduces molar mass (Mn ~5,000–15,000 Da) .

Thermal Decomposition

Pyrolysis of TTFVE yields fluorinated compounds via isomerization and cleavage:

Major Pathways :

- Isomerization :

- Cleavage :

Comparative Reaction Table

Mechanistic Insights

科学研究应用

Polymer Synthesis

TFVE is primarily used in the synthesis of fluorinated polymers, which exhibit superior chemical resistance and thermal stability. Its incorporation into polymer matrices enhances properties such as hydrophobicity and chemical resistance, making it valuable in producing high-performance materials.

Key Applications:

- Fluoroplastics : Utilized in creating fluorinated plastics that withstand harsh environments.

- Fluororubbers : Employed in rubber formulations that require enhanced thermal stability and chemical resistance.

Case Study:

A study demonstrated that polymers doped with TFVE exhibited improved resistance to environmental stressors, showcasing its potential for use in advanced materials for electronics and automotive applications .

Organic Synthesis

TFVE serves as a versatile reagent in organic synthesis, particularly as a mild fluorinating agent. The ease of breaking the C-O bond in the vinyl ether moiety allows for selective incorporation of fluorine into various organic molecules.

Key Reactions:

- Fluorination Reactions : TFVE can introduce fluorine atoms into substrates with high selectivity, facilitating the synthesis of complex fluorinated compounds.

- Cycloaddition Reactions : It readily participates in cycloaddition reactions, forming cyclic structures essential for synthesizing pharmaceuticals and agrochemicals.

Example Reaction:

In one reported reaction, TFVE was used to synthesize a series of functionalized fluoroalkenes through cycloaddition with other unsaturated compounds, demonstrating its utility in generating complex molecular architectures.

Environmental Chemistry

Research has also focused on the environmental impact of TFVE, particularly its atmospheric chemistry. Studies have investigated its photochemical ozone creation potential (POCP) and global warming potential (GWP), which are critical for assessing the environmental risks associated with its use.

Environmental Impact Analysis:

- Ozone Depletion Potential : Investigations into TFVE's interactions with hydroxyl radicals indicate that it has a relatively low ozone depletion potential compared to other halogenated compounds .

- Global Warming Potential : Its GWP has been analyzed alongside other short-chain haloolefins, providing insights into its long-term environmental effects .

作用机制

The mechanism by which trifluoromethyl trifluorovinyl ether exerts its effects involves the formation of highly stable fluorinated compounds. These compounds interact with various molecular targets, including enzymes and receptors, through strong fluorine-carbon bonds. The pathways involved often include oxidation and substitution reactions, leading to the formation of stable products .

相似化合物的比较

- Perfluoro(methylvinyl)ether

- 1,1,2-trifluoro-2-(trifluoromethoxy)ethene

- Perfluoro(3-oxabutene)

Uniqueness: Trifluoromethyl trifluorovinyl ether stands out due to its exceptional chemical and thermal stability, which is higher than many other fluorinated compounds. This makes it particularly valuable in applications requiring high-performance materials .

生物活性

Trifluoromethyl trifluorovinyl ether (TFVE) is a fluorinated organic compound notable for its unique chemical properties, including high stability and low reactivity due to the presence of multiple fluorine atoms. This article explores the biological activity of TFVE, focusing on its synthesis, reactivity, applications, and safety considerations.

- Molecular Formula : C₃F₆O

- Molecular Weight : 166.02 g/mol

- Boiling Point : -22 °C

- Water Solubility : 31.5 mg/L at 28 °C

TFVE can be synthesized through various methods, including fluorination processes that convert partially fluorinated compounds into fully fluorinated ethers. The trifluoromethyl group (CF₃) and the vinyl ether moiety (CF₂=CFOCH₂CF₃) contribute to its reactivity, particularly in cycloaddition reactions where cyclic structures are formed from unsaturated molecules .

Biological Activity and Applications

TFVE's biological activity is primarily linked to its role as a building block in organic synthesis and its applications in polymer chemistry. It serves as a mild fluorinating reagent , allowing for the selective introduction of fluorine atoms into organic molecules. This property is crucial for synthesizing complex pharmaceuticals and agrochemicals .

Key Applications:

- Fluorination Reagent : TFVE facilitates the introduction of fluorine into various compounds, enhancing their biological activity and stability.

- Polymer Synthesis : Incorporation of TFVE into polymer matrices improves properties such as hydrophobicity and chemical resistance, making it valuable in producing high-performance materials .

Case Studies

- Fluorinated Pharmaceuticals : Research has demonstrated that compounds synthesized using TFVE exhibit enhanced biological activity due to the presence of fluorine, which can improve pharmacokinetic properties such as absorption and metabolism.

- Polymer Chemistry : Studies indicate that polymers containing TFVE show increased durability and resistance to environmental degradation, making them suitable for applications in coatings and sealants.

Safety and Toxicology

Despite its utility, TFVE poses several hazards:

- Health Risks : Inhalation of vapors may cause dizziness or asphyxiation; contact with liquid can lead to frostbite or severe burns. Proper handling precautions are essential to mitigate these risks .

- Reactivity : TFVE oxidizes readily in air, forming unstable peroxides that may explode spontaneously. This characteristic necessitates careful storage and handling under controlled conditions .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Trifluoroacetic acid | C₂F₃O₂ | Strong acidity; used in organic synthesis |

| Perfluoro(methyl vinyl) ether | C₃F₆O | Similar structure; utilized in similar applications |

| Trichloroethylene | C₂HCl₃ | Industrial solvent; less stable than trifluoroether |

| Hexafluoroisopropanol | C₃F₆O | Used as a solvent; exhibits different reactivity |

TFVE's unique combination of trifluoro groups enhances its stability compared to other fluorinated compounds, making it particularly valuable in high-performance applications where traditional materials may fail .

属性

IUPAC Name |

1,1,2-trifluoro-2-(trifluoromethoxy)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-1(5)2(6)10-3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTXWCKMNMYXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O | |

| Record name | PERFLUORO(METHYLVINYL ETHER) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50675-08-6 | |

| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50675-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3051599 | |

| Record name | Trifluoro(trifluoromethoxy)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perfluoro(methylvinyl ether) appears as a colorless gas. Heavier than air. Easily liquefied. Contact with the liquid may cause frost bite by evaporative cooling. May asphyxiate by displacing air. A flame may flash back from the source of ignition to the source of a leak. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor | |

| Record name | PERFLUORO(METHYLVINYL ETHER) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1187-93-5 | |

| Record name | PERFLUORO(METHYLVINYL ETHER) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluoro(methyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro(methyl vinyl ether) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1,2-trifluoro-2-(trifluoromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(trifluoromethoxy)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro(trifluoromethoxy)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO(METHYL VINYL ETHER) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6II375V3XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Trifluoromethyl Trifluorovinyl Ether synthesized?

A: this compound can be synthesized through several methods. One approach involves the dehalogenation of 1,2-dichlorotrifluoroethyl trifluoromethyl ether. This precursor is synthesized by reacting Trifluoromethyl hypofluorite with 1,2-dichlorodifluoroethylene. []

Q2: What are the primary applications of this compound in polymer chemistry?

A: this compound is a valuable monomer in polymer chemistry. While it exhibits limited homopolymerization capabilities, it readily forms copolymers with various other monomers. It shows particular promise in creating copolymers with tetrafluoroethylene, vinylidene fluoride, vinylene fluoride, ethylene, and chlorotrifluoroethylene. [] Interestingly, copolymers with vinylidene fluoride and ethylene, as well as those with tetrafluoroethylene and trifluoroethyl trifluorovinyl ether, exhibit elastomeric properties. []

Q3: Does this compound undergo any notable thermal rearrangements?

A: Yes, this compound undergoes thermal isomerization to yield pentafluoropropionyl fluoride. [] Additionally, when subjected to flow pyrolysis at 600°C and low pressure, this compound breaks down into perfluoro-2-azapent-2-ene (55%) and pentafluoropropionyl fluoride (67%). []

Q4: How does this compound react with nitrosyl compounds?

A: this compound reacts slowly with trifluoronitrosomethane (CF3NO) to produce low molecular weight polymers and volatile byproducts. These byproducts are identified as 1,3-disubstituted oxazetidines. []

Q5: Are there any known applications of this compound in the development of pharmaceutical building blocks?

A: Recent research highlights the potential of this compound as a precursor for valuable building blocks in medicinal chemistry. Specifically, reacting this compound with diethylamine or dimethylamine through a hydroamination reaction yields fluoroalkyl amino reagents. These reagents, upon activation with a Lewis acid, can act as electrophiles to introduce the fluoro(trifluoromethoxy)methyl group into aromatic and heterocyclic compounds. [] This process enables the synthesis of fluorinated pyrazoles, essential building blocks in medicinal and agricultural chemistry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。